4-fluoro-N,N-dimethylpyrrolidin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13FN2 |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
4-fluoro-N,N-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C6H13FN2/c1-9(2)6-4-8-3-5(6)7/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
AYFDWGKNWTZXFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CNCC1F |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Pathways in the Synthesis of Fluorinated N,n Dimethylpyrrolidin 3 Amine Systems
Elucidation of Catalytic Cycles and Intermediates
The synthesis of fluorinated pyrrolidines often involves intricate catalytic cycles with various intermediates. Copper-catalyzed reactions are prominent in this field. For instance, the synthesis of pyrrolidines can be achieved through an intramolecular C–H amination of N-fluoride amides using [TpxCuL] complexes as precatalysts. nih.govacs.org Mechanistic studies, supported by experimental data and DFT calculations, suggest a pathway that involves the formation of a Cu-F bond intermediate. nih.gov The use of N-fluoro amides is preferred over N-chloro amides due to more favorable reaction pathways. nih.govacs.org
One key method for constructing the fluoropyrrolidine scaffold is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes. nih.gov In a typical catalytic cycle for this reaction, a copper(I) complex with a chiral diphosphine ligand, such as (S)-DTBM-segphos, is employed. The reaction is initiated by the formation of an azomethine ylide from an imino ester precursor in the presence of a base like KOtBu. nih.gov The chiral copper(I) complex then coordinates with both the azomethine ylide and the fluorinated styrene (B11656) to facilitate a highly stereoselective cycloaddition, yielding the desired fluoropyrrolidine product. nih.gov
Table 1: Optimized Reaction Conditions for Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition nih.gov
| Entry | Catalyst (mol%) | Ligand | Base (mol%) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | CuPF6 (5) | (S)-BINAP | KOtBu (20) | Room Temp | Trace | - | - |
| 2 | CuPF6 (5) | (S)-BINAP | KOtBu (20) | 80 | 60 | >20:1 | 60 |
| 3 | CuPF6 (5) | (S)-segphos | KOtBu (20) | 80 | 61 | >20:1 | 28 |
| 4 | Cu(CH3CN)4PF6 (5) | (S)-DTBM-segphos | KOtBu (20) | Room Temp | 48 | >20:1 | 96 |
| 5 | Cu(CH3CN)4PF6 (5) | (S)-DTBM-segphos | KOtBu (20) | 80 | 92 | >20:1 | 98 |
Another approach involves an asymmetric 'clip-cycle' synthesis where a chiral phosphoric acid (CPA) catalyzes an intramolecular aza-Michael cyclization. whiterose.ac.uk Computational studies suggest that the CPA acts as a proton shuttle, catalyzing both the cyclization to form an aminoenol intermediate and its subsequent tautomerization to the final pyrrolidine (B122466) product. whiterose.ac.uk The cyclization step is identified as both the rate-limiting and stereochemical-determining step. whiterose.ac.uk
Role of Fluorine in Directing Reactivity and Selectivity (e.g., Chemo-, Regio-, Stereoselectivity)
The presence of fluorine atoms on the pyrrolidine ring significantly influences the molecule's reactivity and selectivity through various stereoelectronic effects. nih.govbeilstein-journals.org Quantum-chemical analyses of difluorinated pyrrolidines reveal that gauche and anomeric effects play a crucial role in determining conformer stabilities. nih.govresearchgate.net
A generalized anomeric effect, which arises from the nN→σCF electron delocalization, is particularly important in modulating the energetics of α-fluoro isomers and imparts a strong conformational bias. nih.govresearchgate.net This effect can be a dominant factor in controlling the stereochemical outcome of reactions. In contrast, the fluorine gauche effect, resulting from σCH→σCF hyperconjugative interactions, often assumes a secondary role, being overshadowed by steric and electrostatic interactions. nih.govresearchgate.net
The substitution of a hydrogen atom with fluorine at the C-3 position of a pyrrolidine ring can lead to a conformational preference where the fluorine and nitrogen atoms are cis to each other, especially upon protonation of the nitrogen. nih.gov This preference is attributed to an attractive NH2+∙∙∙Fδ− electrostatic interaction that reinforces the hyperconjugative gauche effect. nih.gov These conformational biases induced by fluorine can enhance the stability of certain protein structures, such as collagen, when fluorinated proline analogues are incorporated. nih.govbeilstein-journals.org
In the context of cycloaddition reactions, the electronic properties of fluorinated dipolarophiles can influence the reaction's progress. While 1,3-dipolar cycloadditions of azomethine ylides typically require highly activated olefins, successful reactions with less active fluorinated styrenes have been achieved, indicating the unique role of fluorine in modulating the electronic nature of the double bond. nih.gov The chemo- and regioselectivity of multicomponent reactions to form complex structures like spiro[pyrrolidine-2,3′-oxindoles] are also influenced by the substituents on the reactants, including those that may contain fluorine. mdpi.com
Radical Pathways in Fluorine Introduction and Amine Functionalization
Radical reactions provide a powerful avenue for the introduction of fluorine and the functionalization of amines in the synthesis of pyrrolidine systems. One such method is the electrocatalytic radical ene-yne cyclization for the synthesis of chlorotrifluoromethylated pyrrolidines. nih.govresearchgate.net In this process, CF3• and Cl• radicals are generated from stable, commercially available sources (CF3SO2Na and MgCl2) through electrochemical oxidation. nih.govresearchgate.net These radicals then react with a 1,6-enyne substrate, with the cyclization being controlled by a manganese catalyst. nih.gov
The development of new radical fluorinating agents is crucial for advancing these synthetic strategies. N-fluoro-N-arylsulfonamides (NFASs) represent a third generation of such reagents, designed to operate under mild radical conditions. nih.gov These reagents have significantly lower N–F bond dissociation energies (BDEs) compared to second-generation reagents like N-fluorobenzenesulfonimide (NFSI), which favors clean radical fluorination over undesired side reactions like single electron transfer (SET) processes. nih.gov
Table 2: Comparison of N-F Bond Dissociation Energies (BDEs) for Different Fluorinating Agents nih.gov
| Fluorinating Agent | Class | N-F BDE (kJ mol-1) |
| NFSI | Second Generation | ~250 |
| Selectfluor® | Second Generation | High |
| NFASs | Third Generation | 205-220 |
Radical N-perfluoroalkylation followed by a defluorination pathway is another strategy for synthesizing fluorinated amide derivatives. nih.govresearchgate.net This one-pot approach involves the N-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates, leading to labile N-perfluoroalkylated hydroxylamines. nih.govresearchgate.net These intermediates can then undergo a controllable oxy/thiodefluorination to yield various fluorinated products. nih.gov
Transition State Analysis and Reaction Coordinate Mapping
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding the reaction mechanisms at a molecular level. Transition state analysis and reaction coordinate mapping provide insights into the energetics and stereochemical outcomes of reactions involved in fluorinated pyrrolidine synthesis.
For the copper-catalyzed intramolecular C–H amination, DFT calculations have been performed to investigate the reaction pathways. nih.govacs.org These studies help to rationalize the preference for N-fluoro substrates over N-chloro substrates and explain the influence of ligands on the catalytic activity. nih.gov
In the asymmetric 'clip-cycle' synthesis of pyrrolidines, DFT studies have been employed to model the enantioselective aza-Michael cyclization. whiterose.ac.uk These calculations identified the cyclization as the rate-limiting and stereochemistry-determining step. By analyzing the transition state energies for different stereochemical pathways (e.g., S,E vs. R,Z), the model could accurately predict the experimentally observed enantiomeric ratio. whiterose.ac.uk The difference in energy between competing transition states was attributed to steric clashes within the catalyst's chiral pocket. whiterose.ac.uk
Computational and Theoretical Studies on Fluorinated Pyrrolidin 3 Amines
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are fundamental to the theoretical investigation of fluorinated pyrrolidines. Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy. researchgate.netresearchgate.net The selection of an appropriate functional and basis set is critical for obtaining reliable results.
For fluorinated pyrrolidine (B122466) systems, studies have benchmarked various DFT methods against higher-level calculations, such as Coupled Cluster with Single and Double excitations (CCSD). For instance, the B3LYP functional, combined with Grimme's D3BJ dispersion correction and a triple-zeta basis set like 6-311++G**, has been shown to provide geometries and relative energies that are in good agreement with more computationally expensive methods and experimental data for related molecules like 3-fluoropyrrolidine (B48656). sigmaaldrich.com Such calculations can determine key electronic properties, including molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges, which are essential for understanding the molecule's reactivity and intermolecular interactions. researchgate.netnih.gov The inclusion of fluorine is known to significantly alter these properties, enhancing chemical stability and modifying reactivity. nih.gov
Table 1: Common Quantum Chemical Methods for Studying Fluorinated Pyrrolidines This table is interactive. Click on the headers to sort.
| Method | Abbreviation | Typical Application | Strengths |
|---|---|---|---|
| Density Functional Theory | DFT | Geometry optimization, energy calculations, electronic properties. | Good balance of accuracy and computational cost. |
| Coupled Cluster | CC | High-accuracy energy calculations for benchmarking. | Considered a "gold standard" for accuracy. |
| Hartree-Fock Theory | HF | Initial geometry guess, qualitative molecular orbital analysis. | Computationally less expensive, good starting point. |
Modeling of Reaction Mechanisms and Energetics
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify transition states, intermediates, and reaction products, thereby elucidating the most favorable reaction pathways. For the synthesis of substituted pyrrolidines, DFT calculations can be used to model various proposed mechanisms, such as intramolecular C-H amination. unimi.it
These models allow for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics. For a molecule like 4-fluoro-N,N-dimethylpyrrolidin-3-amine, theoretical studies could model its formation via nucleophilic substitution reactions, predicting the regio- and stereochemical outcomes. The calculations can reveal how the fluorine substituent influences the energy of transition states, potentially altering reaction rates and selectivity compared to its non-fluorinated analogue. unimi.it
Conformational Analysis and Stereoelectronic Effects of Fluorine Substitution
The five-membered pyrrolidine ring is not planar and adopts puckered "envelope" or "twist" conformations to relieve ring strain. nih.gov The introduction of substituents, particularly fluorine, has a profound impact on the conformational equilibrium of the ring. The strong inductive effect of the fluorine atom enforces a particular pucker and introduces significant stereoelectronic interactions.
Two key stereoelectronic effects govern the conformation of fluorinated N-heterocycles:
The Gauche Effect: This effect often favors a conformation where the electronegative fluorine atom and the nitrogen of the pyrrolidine ring are in a gauche relationship. In the case of 4-fluoropyrrolidines, this can lead to a preference for a specific ring pucker that brings these two groups into the correct orientation. nih.gov This preference is often driven by stabilizing hyperconjugative interactions (e.g., nN → σ*CF) or attractive electrostatic interactions. sigmaaldrich.com
Anomeric Effect: In certain isomers, a generalized anomeric effect, involving electron delocalization from the nitrogen lone pair (nN) to the antibonding orbital of the C-F bond (σ*CF), can strongly influence conformer stability. sigmaaldrich.com
For this compound, the interplay between the fluorine at C4 and the dimethylamino group at C3, along with steric demands, would dictate the preferred ring pucker (C4-endo vs. C4-exo). Computational analysis allows for the precise calculation of the relative energies of these different conformers, predicting the most stable three-dimensional structure of the molecule in the gas phase and in solution.
Table 2: Factors Influencing Pyrrolidine Ring Conformation This table is interactive. Explore the concepts related to conformational analysis.
| Conformation | Description | Key Influencing Factors |
|---|---|---|
| C4-endo | The C4 atom is displaced from the plane on the same side as the C5 substituent. | Gauche effects, steric hindrance between substituents. |
| C4-exo | The C4 atom is displaced from the plane on the opposite side of the C5 substituent. | Stereoelectronic effects, potential for n → π* interactions. |
| Twist | Four atoms are roughly coplanar, with one atom displaced above and another below the plane. | Minimization of torsional strain. |
Prediction of Spectroscopic Signatures for Structural Validation
A powerful application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. sigmaaldrich.com For fluorinated compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly important characterization technique, given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.
Computational methods, particularly DFT, can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts and spin-spin coupling constants (J-couplings). sigmaaldrich.com By calculating these parameters for each stable conformer identified in the conformational analysis (Section 4.3) and then performing a Boltzmann-weighted average based on their relative energies, a theoretical spectrum for the molecule can be generated. The close agreement between the predicted and experimentally measured spectra provides strong validation for the computationally determined structure and conformational preferences. This integrated computational-spectroscopic approach is a cornerstone of modern structural elucidation for complex organic molecules.
Advanced Spectroscopic and Analytical Characterization for Fluorinated Pyrrolidin 3 Amine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of 4-fluoro-N,N-dimethylpyrrolidin-3-amine, providing detailed information about the connectivity and spatial arrangement of atoms.
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the protons on the pyrrolidine (B122466) ring and the N,N-dimethyl groups. The chemical shifts and coupling constants will be influenced by the electronegativity of the adjacent nitrogen and fluorine atoms. Protons on the carbon bearing the fluorine atom (H-4) and the amine group (H-3) are anticipated to show complex splitting patterns due to coupling with neighboring protons and the fluorine atom.
¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom. The carbon atom directly bonded to the fluorine (C-4) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts of the pyrrolidine ring carbons will be influenced by the substituent effects of the fluorine and dimethylamino groups.
¹⁹F NMR: As a nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. nih.gov The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom. This signal will be split by coupling to adjacent protons, providing valuable information about the local proton environment.
¹⁵N NMR: With a low natural abundance and a negative gyromagnetic ratio, ¹⁵N NMR is less sensitive than other NMR techniques. However, it can provide valuable information about the electronic environment of the two nitrogen atoms in the molecule—the pyrrolidine ring nitrogen and the dimethylamino nitrogen. The use of ¹⁵N-labeled compounds can significantly enhance signal intensity. nih.govresearchgate.net Two-dimensional correlation spectra, such as ¹H-¹⁵N HMBC, can be used to assign the nitrogen resonances and probe long-range proton-nitrogen couplings. researchgate.net
Hypothetical NMR Data for this compound:
| Nucleus | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constants (Hz) |
| ¹H | 2.3-2.8 | m | - |
| ¹H | 3.0-3.5 | m | - |
| ¹H | 4.8-5.2 | dm | JHF ≈ 45-55 |
| ¹H | 2.2-2.4 | s | - |
| ¹³C | 30-40 | - | - |
| ¹³C | 50-60 | - | - |
| ¹³C | 60-70 | d | JCF ≈ 20-30 |
| ¹³C | 85-95 | d | JCF ≈ 170-190 |
| ¹⁹F | -170 to -190 | m | - |
| ¹⁵N | -320 to -340 | - | - |
| ¹⁵N | -350 to -370 | - | - |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), HRMS allows for the calculation of the precise molecular formula. This is particularly important to differentiate the target compound from isomers or other compounds with the same nominal mass. Techniques such as electrospray ionization (ESI) are well-suited for the analysis of polar molecules like amines. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from NMR spectroscopy.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. researchgate.netnih.gov These two techniques are complementary, as some vibrational modes that are strong in FTIR may be weak or absent in Raman spectra, and vice versa. nih.gov
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C-N, N-H (if present as a secondary amine in a related structure), and C-F bonds. The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹, and its exact position can be influenced by the surrounding molecular structure. C-N stretching vibrations are expected in the 1000-1350 cm⁻¹ range. The presence of the pyrrolidine ring will also give rise to specific ring stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.govresearchgate.net Therefore, it can provide complementary information to FTIR, especially for the carbon backbone of the pyrrolidine ring. The C-F bond may also exhibit a characteristic Raman signal.
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 |
| C-N (Amine) | Stretching | 1000-1350 | 1000-1350 |
| C-F (Alkyl Fluoride) | Stretching | 1000-1400 | 1000-1400 |
| Pyrrolidine Ring | Ring Vibrations | Various | Various |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
For crystalline derivatives of this compound, single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation. mdpi.com This technique provides precise three-dimensional coordinates of all atoms in the crystal lattice, allowing for the unambiguous assignment of the relative and absolute configuration of chiral centers. The resulting crystal structure reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This information is invaluable for understanding the molecule's shape and how it packs in a crystalline environment.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric excess if the compound is chiral.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. For purity assessment, reversed-phase HPLC is commonly employed. To determine the enantiomeric excess, chiral HPLC is the method of choice. This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. nih.govelsevierpure.com Derivatization with a chiral reagent can also be used to form diastereomers that can be separated on a non-chiral column. nih.govelsevierpure.com
Gas Chromatography (GC): GC can also be used for purity assessment, particularly if the compound is volatile or can be made volatile through derivatization. Chiral GC columns can be used for the separation of enantiomers.
The choice between HPLC and GC depends on the physical properties of the compound and its derivatives. These techniques are crucial for quality control and for ensuring the stereochemical integrity of the final product.
Chemical Reactivity and Transformations of 4 Fluoro N,n Dimethylpyrrolidin 3 Amine Derivatives
Reactions Involving the Pyrrolidine (B122466) Ring System
The pyrrolidine ring is a saturated five-membered heterocycle that can undergo various transformations, including ring-opening, ring-expansion, and functionalization at the carbon skeleton. While specific studies on 4-fluoro-N,N-dimethylpyrrolidin-3-amine are not extensively documented in publicly available literature, the reactivity of the pyrrolidine core is well-established.
General reactions of the pyrrolidine ring often involve the nitrogen atom's nucleophilicity or transformations of substituents on the carbon framework. For instance, N-alkylation, N-acylation, and N-arylation are common reactions that modify the properties of the pyrrolidine nitrogen. However, in the context of this compound, the secondary amine of the parent pyrrolidine is already substituted.
Reactions involving the carbon backbone of the pyrrolidine ring can be more complex. Oxidative processes can lead to the formation of corresponding pyrrolidones or open-chain amino acids. Reductive cleavage of the C-N bonds, although typically requiring harsh conditions, can also occur. The presence of the fluorine atom at the 4-position and the dimethylamino group at the 3-position is expected to influence the regioselectivity and stereoselectivity of such reactions. For example, the electron-withdrawing nature of the fluorine atom could affect the stability of adjacent carbocations or carbanions, thereby directing the outcome of certain transformations.
Transformations at the Fluorine-Bearing Stereocenter
The carbon-fluorine bond is the strongest single bond in organic chemistry, making transformations at a fluorine-bearing stereocenter challenging. Nevertheless, several strategies exist for the modification or displacement of fluorine. Nucleophilic substitution of fluoride (B91410) is generally difficult but can be achieved under specific conditions, particularly if the fluorine is activated by an adjacent electron-withdrawing group or if a strong nucleophile is employed in a polar aprotic solvent.
In the case of this compound, the stereochemistry at the C-4 position is a key feature. Reactions that proceed via an SN2 mechanism would lead to an inversion of configuration, while SN1-type reactions could result in racemization. The neighboring dimethylamino group could potentially participate in such reactions, either through anchimeric assistance or by influencing the electronic environment of the C-F bond.
Elimination reactions to form a pyrroline (B1223166) derivative are another possibility, particularly in the presence of a strong base. The regioselectivity of such an elimination would be influenced by the stereochemical arrangement of the fluorine and adjacent protons.
Reactivity of the Tertiary Amine Moiety (e.g., N-Oxidation, Quaternization)
The tertiary dimethylamino group at the 3-position is a key functional handle for derivatization. As a nucleophilic and basic center, it can readily undergo a variety of chemical transformations.
N-Oxidation: Tertiary amines are susceptible to oxidation to form the corresponding N-oxides. wikipedia.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or Caro's acid. wikipedia.org The resulting N-oxide of this compound would exhibit significantly different physical and chemical properties, including increased polarity and water solubility. N-oxides can also serve as intermediates in further synthetic transformations.
Quaternization: The reaction of the tertiary amine with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, leads to the formation of a quaternary ammonium (B1175870) salt. google.com This process, known as quaternization, converts the neutral amine into a positively charged species. The rate and efficiency of quaternization can be influenced by the nature of the alkylating agent and the steric environment around the nitrogen atom. The resulting quaternary ammonium salts often exhibit enhanced biological activity or can be used as phase-transfer catalysts.
| Reaction Type | Reagent Example | Product Type |
| N-Oxidation | Hydrogen Peroxide (H₂O₂) | N-Oxide |
| Quaternization | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt |
Functional Group Interconversions and Derivatization
The presence of both a fluorine atom and a tertiary amine group in this compound allows for a wide range of functional group interconversions and derivatizations. For instance, the secondary amine of the pyrrolidine ring (in the parent 4-fluoropyrrolidin-3-amine) can be derivatized to introduce various substituents. Acylation with acyl chlorides or anhydrides would yield the corresponding amides, while reaction with sulfonyl chlorides would produce sulfonamides. Reductive amination with aldehydes or ketones could be used to introduce a variety of alkyl groups at the nitrogen atom.
The dimethylamino group itself can be a target for modification. For example, demethylation reactions, although challenging, could provide access to the corresponding secondary or primary amines. These transformations would significantly alter the molecule's properties and provide new avenues for further functionalization.
Applications in Chemical Synthesis and Advanced Materials
Utility as Building Blocks for Complex Organic Molecules
The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. lifechemicals.com The introduction of a fluorine atom onto this five-membered ring, as seen in 4-fluoro-N,N-dimethylpyrrolidin-3-amine, offers a powerful tool for modulating the physicochemical properties of molecules. While direct examples of the use of this compound in the synthesis of complex bioactive molecules are not extensively documented in publicly available literature, the application of structurally similar fluorinated pyrrolidines provides strong evidence for its potential.
For instance, fluorinated pyrrolidine derivatives are sought after for their ability to enhance biological activity. Research has shown that incorporating fluorine-containing groups into pyrrolidine structures can lead to compounds with significant bioactivities, such as antifungal properties. nih.gov In one study, the synthesis of fluorinated aminoparthenolide analogues, which are of interest for their potential therapeutic applications, utilized (S)-3-fluoropyrrolidine. nih.gov This highlights a strategy where a fluorinated pyrrolidine serves as a key component to introduce fluorine into a larger, more complex molecule, thereby modifying its biological profile. The presence of the fluorine atom in these building blocks can influence factors such as lipophilicity and metabolic stability, which are critical parameters in drug design.
The synthesis of various bioactive fluoropyrrolidines has been achieved through methods like copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. nih.gov This demonstrates the accessibility of diverse fluorinated pyrrolidine scaffolds for further elaboration into complex organic molecules. Given these precedents, this compound is a promising candidate for the synthesis of novel pharmaceuticals and agrochemicals, where the fluorine atom can be strategically employed to fine-tune the properties of the final product.
| Compound Class | Synthetic Utility of Fluorinated Pyrrolidine Building Block | Potential Application |
| Bioactive Alkaloids | Introduction of fluorine to modulate physicochemical properties and biological activity. | Pharmaceuticals, Agrochemicals |
| Fluorinated Parthenolide Analogues | Serves as a key structural motif for enhancing therapeutic potential. | Medicinal Chemistry |
| Antifungal Agents | Incorporation of fluorinated pyrrolidinyl rings to improve efficacy. | Agrochemicals, Pharmaceuticals |
Role as Chiral Organocatalysts and Ligands in Asymmetric Synthesis
Chiral pyrrolidine derivatives have emerged as highly effective organocatalysts for a wide range of asymmetric transformations. nih.govbeilstein-journals.orgmdpi.com The stereoelectronic properties of substituents on the pyrrolidine ring play a crucial role in determining the enantioselectivity of the catalyzed reactions. The introduction of a fluorine atom can significantly influence the conformation and electronic nature of the catalyst, thereby impacting its performance. nih.gov
Furthermore, chiral pyrrolidine units are integral components of ligands used in transition-metal-catalyzed asymmetric synthesis. mdpi.com The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts and their application in enantioselective Michael additions have been reported with excellent yields and enantioselectivities. rsc.org The development of chiral hybrid materials based on pyrrolidine building units for asymmetric Michael additions further underscores the versatility of this scaffold in catalysis. nih.gov Given these examples, it is conceivable that chiral derivatives of this compound could be developed into novel and efficient organocatalysts or ligands for asymmetric synthesis, with the fluorine atom providing a means to fine-tune catalytic activity and selectivity.
| Catalyst Type | Influence of Fluorine | Example Application |
| Proline-based dipeptides | Enhances hydrogen bonding and influences transition state conformation. | Asymmetric aldol (B89426) reactions |
| Chiral cis-2,5-disubstituted pyrrolidines | Provides a rigid scaffold for stereocontrol. | Enantioselective Michael additions |
| Pyrrolidine-based hybrid materials | Homogeneous distribution of active chiral moieties. | Asymmetric Michael additions |
Development of Novel Fluorinating Reagents and Reagents for C-F Bond Formation
The development of new reagents and methods for the introduction of fluorine into organic molecules is an area of intense research. nih.govnih.gov Electrophilic fluorinating reagents often feature an N-F bond, where the fluorine atom is rendered electrophilic by attachment to a nitrogen atom bearing electron-withdrawing groups. While a vast number of N-F fluorinating agents have been developed, there is no evidence in the reviewed literature to suggest that this compound, which possesses a C-F bond, is used as a precursor for the synthesis of new N-F fluorinating reagents.
The chemistry of C-F bond formation is distinct from the application of N-F reagents. It is plausible that fluorinated building blocks like this compound could be utilized in reactions where the fluorine atom influences the reactivity of the molecule in other ways, or in the synthesis of more complex fluorinated structures. However, its direct role in the development of new reagents for C-F bond formation is not supported by the available information. The focus in the literature is on the synthesis of fluorinated heterocycles using various fluorinating agents, rather than using a C-F functionalized heterocycle as the reagent itself. researchgate.netle.ac.uk
Integration into Polymeric Systems and Functional Materials
Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, and low surface energy, making them valuable in a wide range of applications. researchgate.netnih.govpageplace.de The incorporation of fluorinated monomers into polymer chains is a common strategy to impart these desirable characteristics. While the direct polymerization or incorporation of this compound into polymeric systems is not specifically described in the surveyed literature, the general principles of fluoropolymer synthesis suggest its potential in this area.
The synthesis of fluorinated polymers can be achieved through the polymerization of fluorine-containing monomers. nih.govrsc.org It is conceivable that derivatives of this compound, functionalized with a polymerizable group such as a methacrylate, could serve as monomers for the creation of novel fluorinated polymers. Such polymers could exhibit interesting properties due to the presence of the fluorinated pyrrolidine moiety, potentially finding applications in areas such as low-surface-energy coatings or specialized membranes.
Furthermore, fluorinated functional materials are emerging as important tools in various fields. researchgate.netmdpi.com Chiral mesoporous hybrid materials containing pyrrolidine units have been synthesized and shown to be effective heterogeneous catalysts. nih.gov The incorporation of a fluorinated pyrrolidine, such as this compound, into such a material could lead to new functional materials with unique catalytic or surface properties. The solution self-assembly of fluorinated polymers is another area where fluorinated building blocks are crucial for creating structured materials with novel morphologies. rsc.org
| Material Type | Potential Role of this compound | Potential Application |
| Fluorinated Polymers | As a monomer (after functionalization) to introduce fluorinated pyrrolidine moieties. | Low-surface-energy coatings, membranes |
| Functional Hybrid Materials | Incorporation into a porous framework to create novel catalytic or sorbent materials. | Heterogeneous catalysis, separation science |
| Self-Assembled Materials | As a component of fluorinated copolymers to direct self-assembly into specific morphologies. | Nanomaterials, advanced materials |
Future Directions and Emerging Trends in Research on Fluorinated Pyrrolidin 3 Amines
Development of Novel and Sustainable Synthetic Methodologies (e.g., Biocatalysis, Electrochemistry)
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. numberanalytics.comresearchgate.netresearchgate.net For fluorinated pyrrolidines, research is moving beyond traditional, often harsh, fluorinating agents toward greener alternatives like biocatalysis and electrochemistry. numberanalytics.comnih.govnumberanalytics.com
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. numberanalytics.comacsgcipr.org The use of enzymes, such as fluorinases, offers a sustainable approach to introduce fluorine into organic molecules. nih.govacsgcipr.org Directed evolution of enzymes can further expand their substrate scope and catalytic efficiency, potentially enabling the direct and asymmetric C-H fluorination of pyrrolidine (B122466) rings. nih.gov Researchers are working to engineer enzymes that can accept fluorinated precursors or directly catalyze C-F bond formation on complex scaffolds, which could streamline the synthesis of compounds like 4-fluoro-N,N-dimethylpyrrolidin-3-amine. nih.govnih.gov
Electrochemistry offers another sustainable pathway, using electrical current to drive chemical reactions, thereby reducing the need for stoichiometric chemical oxidants or reductants. numberanalytics.comresearchgate.net Electrochemical fluorination (ECF) is a well-established industrial method for producing perfluorinated compounds and is being refined for more selective and partial fluorinations. researchgate.netwikipedia.orgcecri.res.in Techniques like the Simons process, which involves electrolysis in hydrogen fluoride (B91410), and selective electrochemical fluorination (SEF) are being explored to achieve controlled fluorination of heterocyclic compounds. wikipedia.orgcecri.res.in These methods provide advantages such as mild reaction conditions and high efficiency, minimizing waste generation. numberanalytics.com
| Methodology | Principle | Key Advantages | Current Research Focus |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., fluorinases) to catalyze C-F bond formation. acsgcipr.org | High selectivity (enantio-, regio-, stereo-), mild reaction conditions, environmentally friendly. nih.govnumberanalytics.com | Expanding enzyme substrate scope, directed evolution for novel reactivity, engineering biosynthetic pathways. nih.govnih.gov |
| Electrochemistry | Using electrical current to drive fluorination reactions (e.g., anodic fluorination). numberanalytics.com | Avoids harsh chemical reagents, high efficiency, can be scaled, potential for cost-effectiveness. numberanalytics.comwikipedia.org | Improving selectivity for complex molecules, developing new electrolyte systems, minimizing electrode passivation. researchgate.netcecri.res.in |
Exploration of New Reactivity Profiles and Unprecedented Transformations
The presence of a fluorine atom significantly alters the electronic properties of the pyrrolidine ring, opening avenues for novel chemical reactions. rsc.org Future research will focus on harnessing these unique properties to develop unprecedented transformations. The strong electron-withdrawing nature of fluorine can influence the reactivity of adjacent functional groups, enabling new bond formations that are not possible with non-fluorinated analogues. rsc.orgnih.gov
Exploration into cycloaddition reactions, metal-catalyzed cross-couplings, and novel ring-opening and ring-expansion reactions of fluorinated pyrrolidines is an active area of investigation. oup.comnih.gov For instance, the development of palladium-catalyzed methods has enabled new types of fluoroamination of styrenes, and similar principles could be applied to create complex pyrrolidine derivatives. oup.com Furthermore, hypervalent iodine reagents are being used to achieve novel fluorocyclization reactions, which could provide new routes to fluorinated heterocyclic systems, including pyrrolidines. le.ac.uk These new reactions will expand the synthetic toolbox available to chemists, allowing for the rapid diversification of fluorinated pyrrolidine scaffolds for various applications.
Advanced Computational Modeling for De Novo Design and Mechanistic Insights
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.netnih.govacs.org In the context of fluorinated pyrrolidines, advanced computational modeling, particularly using Density Functional Theory (DFT), is set to play a pivotal role. researchgate.netacs.org These methods are used to elucidate complex reaction mechanisms, such as the SN2 pathway in nucleophilic fluorination, providing insights that are difficult to obtain through experimentation alone. researchgate.netnih.gov
Computational tools are increasingly used for the de novo design of new fluorinated molecules with desired properties. springernature.combakerlab.org By simulating the interaction of fluorinated ligands with biological targets, researchers can predict binding affinities and guide the design of more potent and selective compounds. nih.gov Furthermore, force field parameters are being specifically developed for fluorinated amino acids and other building blocks to improve the accuracy of molecular dynamics (MD) simulations. nih.govbiorxiv.org This allows for a more accurate prediction of how fluorination impacts protein structure, stability, and dynamics. biorxiv.orgnih.gov The artificial force induced reaction (AFIR) method is also being used to computationally screen for new reactions, accelerating the discovery of novel synthetic pathways. hokudai.ac.jp
| Application Area | Computational Technique(s) | Objective and Outcome |
|---|---|---|
| Mechanistic Insights | Density Functional Theory (DFT). researchgate.netacs.org | Elucidate reaction pathways, calculate transition state energies, and understand the role of catalysts and solvents in fluorination reactions. researchgate.netnih.gov |
| De Novo Design | Molecular Docking, Molecular Dynamics (MD). nih.gov | Predict protein-ligand interactions, design new bioactive molecules with enhanced properties, and guide synthetic efforts. bakerlab.orgmdpi.com |
| Property Prediction | Quantum Mechanics (QM), Force Field Development. biorxiv.org | Accurately model physicochemical properties, develop specific parameters for fluorinated compounds to improve simulation accuracy. nih.govbiorxiv.org |
| Reaction Discovery | Artificial Force Induced Reaction (AFIR) method. hokudai.ac.jp | Computationally screen for viable and novel chemical transformations, guiding experimental discovery of new reactions. hokudai.ac.jp |
Integration with High-Throughput Experimentation and Automation
To accelerate the discovery and optimization of new fluorinated compounds and their synthetic routes, the integration of high-throughput experimentation (HTE) and automation is crucial. acs.org Automated synthesis platforms can perform numerous reactions in parallel, allowing for rapid screening of reaction conditions, catalysts, and substrates. sigmaaldrich.comresearchgate.net This technology can significantly reduce the time required to develop and optimize the synthesis of specific targets like this compound. sigmaaldrich.comnih.gov
In the area of screening, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for HTE. acs.orgresearchgate.net Given the high sensitivity of the 19F nucleus and the lack of background signals in biological assays, it is an ideal method for ligand-based screening. benthamdirect.comadelphi.edu Competition-based screening methods using 19F NMR, such as FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening), allow for the rapid testing of large compound mixtures to identify potential binders to biological targets. researchgate.net This approach streamlines the initial stages of drug discovery by quickly identifying promising fluorinated scaffolds. acs.org
| Technology | Description | Application in Fluorinated Pyrrolidine Research |
|---|---|---|
| Automated Synthesis Platforms | Robotic systems that perform chemical reactions, purifications, and analysis with minimal human intervention. sigmaaldrich.com | Rapid optimization of synthetic routes; parallel synthesis of compound libraries for structure-activity relationship (SAR) studies. nih.gov |
| High-Throughput Experimentation (HTE) | Miniaturized, parallel experimentation to quickly screen a large number of variables (e.g., catalysts, solvents, temperatures). acs.org | Efficiently discover optimal conditions for novel fluorination reactions. acs.org |
| 19F NMR Screening | Utilizes the unique properties of the fluorine nucleus for rapid screening of ligand binding to target macromolecules. acs.orgbenthamdirect.com | High-throughput screening of fluorinated pyrrolidine libraries to identify bioactive "hits" in early-stage drug discovery. researchgate.netadelphi.edu |
Q & A
Advanced Research Question
- Docking studies : Map steric and electronic interactions with target proteins (e.g., GPCRs or kinases) using software like AutoDock Vina. Focus on fluorine’s electronegativity and pyrrolidine ring puckering .
- QSAR models : Correlate substituent effects (e.g., fluorine position) with bioactivity data to predict optimal modifications.
- MD simulations : Assess conformational stability in membrane bilayers to improve blood-brain barrier penetration .
What experimental approaches validate the compound’s role in modulating enzymatic activity, such as kinase inhibition?
Advanced Research Question
- Kinase profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler®) to identify off-target effects.
- Mechanistic studies : Employ ATP-competitive assays (e.g., ADP-Glo™) and phospho-specific antibodies in Western blotting .
- Cellular context : Test in isogenic cell lines (wild-type vs. kinase-dead mutants) to confirm on-target effects .
How do steric and electronic factors influence the regioselectivity of fluorination in pyrrolidine-based systems?
Advanced Research Question
- Steric effects : Bulky substituents adjacent to the fluorination site (e.g., 3-position) direct fluorination to less hindered positions.
- Electronic effects : Electron-withdrawing groups (e.g., amines) activate specific carbons for electrophilic fluorination. Computational NBO analysis quantifies charge distribution effects .
- Case study : highlights yield disparities (24–92%) in analogous compounds due to steric hindrance from alkyl/aryl groups .
What are the best practices for analyzing metabolic pathways of this compound in preclinical models?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
